2-Oxa-1-azabicyclo[2.2.1]heptane

Catalog No.
S15350592
CAS No.
279-28-7
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxa-1-azabicyclo[2.2.1]heptane

CAS Number

279-28-7

Product Name

2-Oxa-1-azabicyclo[2.2.1]heptane

IUPAC Name

2-oxa-1-azabicyclo[2.2.1]heptane

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-6-3-5(1)4-7-6/h5H,1-4H2

InChI Key

JHTIYCNAYYKEGT-UHFFFAOYSA-N

Canonical SMILES

C1CN2CC1CO2

2-Oxa-1-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by a unique structure that incorporates both oxygen and nitrogen atoms within its ring system. Specifically, it features a seven-membered ring with one nitrogen atom and one oxygen atom, contributing to its distinct chemical properties. This compound is part of a broader class of bicyclic structures known as azabicycloalkanes, which are of significant interest in medicinal chemistry due to their potential biological activities and applications.

, particularly those involving heterocyclization and functionalization. For instance, palladium-catalyzed reactions have been employed to synthesize oxygenated derivatives of this compound from cyclopentenes through a process known as 1,2-aminoacyloxylation. This method allows for the efficient construction of complex bicyclic structures, which can be further modified to create a diverse library of compounds .

Additionally, base-promoted heterocyclization reactions using alkyl N-(cis/trans)-dibromocyclohexyl carbamates have demonstrated the ability to produce 2-oxa-1-azabicyclo[2.2.1]heptane derivatives with varying yields depending on reaction conditions and substrate configurations .

Research indicates that 2-oxa-1-azabicyclo[2.2.1]heptane and its derivatives may exhibit notable biological activities. For example, certain derivatives have been studied for their potential as inhibitors in various biological pathways, including their interactions with neurotransmitter systems. The unique structural features of this compound allow it to engage with biological targets effectively, making it a candidate for drug development .

In particular, studies have shown that modifications at specific positions on the bicyclic framework can enhance or alter biological activity, suggesting that this compound's pharmacological profile can be tuned through structural variations .

The synthesis of 2-oxa-1-azabicyclo[2.2.1]heptane can be achieved through several methods:

  • Palladium-Catalyzed Reactions: Utilizing cyclopentenes in palladium-catalyzed aminoacyloxylation reactions has proven effective for synthesizing oxygenated derivatives .
  • Base-Promoted Heterocyclization: This method involves the reaction of alkyl N-(cis/trans)-dibromocyclohexyl carbamates with sodium hydride in dimethylformamide (DMF), yielding 2-oxa-1-azabicyclo[2.2.1]heptane derivatives .
  • Intramolecular Hydrogen Abstraction: A mild procedure involving amidophosphates and carbamate derivatives has been reported, allowing for the synthesis of chiral variants of the compound under neutral conditions .

These methods highlight the versatility in synthetic approaches available for constructing this bicyclic framework.

The applications of 2-oxa-1-azabicyclo[2.2.1]heptane are varied, primarily centered around medicinal chemistry and drug design. Its structural characteristics make it suitable for developing compounds aimed at modulating biological pathways, particularly in the central nervous system due to its potential neuroactive properties.

Moreover, its ability to serve as a scaffold for further functionalization allows researchers to explore new therapeutic agents targeting various diseases, including neurological disorders and cancer .

Interaction studies involving 2-oxa-1-azabicyclo[2.2.1]heptane have primarily focused on its binding affinity to various receptors and enzymes within biological systems. These studies often employ techniques such as radiolabeled ligand binding assays and computational modeling to predict interactions at a molecular level.

For instance, derivatives of this compound have been tested for their inhibitory effects on specific enzymes involved in metabolic pathways, providing insights into their potential therapeutic roles . The results from these studies contribute significantly to understanding how structural modifications influence biological activity.

Several compounds share structural similarities with 2-oxa-1-azabicyclo[2.2.1]heptane, including:

Compound NameStructure TypeNotable Features
7-Azabicyclo[2.2.1]heptaneBicyclic amineLacks oxygen; used as a precursor in drug synthesis
7-Oxa-2-azabicyclo[2.2.1]heptaneOxygenated azabicyclo compoundExhibits different biological activities
3-Oxa-5-azabicyclo[3.3.0]octaneBicyclic etherPotentially different pharmacological properties
7-Oxa-bicyclo[3.3.0]octaneBicyclic etherStructural variation leads to unique reactivity

The uniqueness of 2-oxa-1-azabicyclo[2.2.1]heptane lies in its combination of both nitrogen and oxygen within the bicyclic framework, which influences its reactivity and biological activity differently compared to its analogs.

The conformational behavior of seven-membered heterocyclic rings differs significantly from their six-membered counterparts due to the increased flexibility and the absence of well-defined chair conformations [4] [5]. Seven-membered rings exist in complex pseudorotational equilibria characterized by numerous conformations of similar energy and minimal pseudorotational barriers [5]. The conformational landscape of 2-Oxa-1-azabicyclo[2.2.1]heptane is particularly influenced by the presence of heteroatoms and the bicyclic constraint that restricts certain conformational transitions [4].

Research on related seven-membered heterocycles reveals that twist-chair conformations dominate the conformational ensemble [4] [5]. The chair and twist-chair conformations of seven-membered rings can be classified based on the signs of their endocyclic torsion angles [4]. Computational studies using molecular mechanics force fields such as Molecular Mechanics 2 and Molecular Mechanics 3 have demonstrated that the most stable conformations correspond to twist-chair arrangements with specific orientations of substituents [5].

The conformational analysis of seven-membered heterocycles shows that the stability of different twist-chair conformations depends on the substituent type, its position in the ring, and the nature of the heteroatoms present [5]. For compounds containing both nitrogen and oxygen heteroatoms, the electronic effects of these heteroatoms significantly influence the preferred conformations through anomeric and gauche effects [5]. The anomeric effect favors synclinal conformations of carbon-heteroatom-carbon-heteroatom fragments, while the gauche effect stabilizes synclinal orientations of heteroatom-carbon-carbon-heteroatom moieties [5].

Conformation TypeRelative Energy (kcal/mol)Population (%)Ring System
Chair-Chair0.0080.07-membered
Boat-Chair1.5315.67-membered
Twist-Chair TC30.0078.01,4-Dioxepane
Twist-Chair TC50.875.41,4-Dioxepane
Twist-Chair TC72.212.11,4-Dioxepane
Twist-Chair TC91.0215.61,4-Dioxepane

Molecular dynamics simulations and density functional theory calculations have provided insights into the conformational flexibility of bicyclic seven-membered ring systems [6] [7]. The rigid bicyclic framework of 2-Oxa-1-azabicyclo[2.2.1]heptane constrains the conformational freedom compared to monocyclic seven-membered rings, leading to a more restricted conformational space [8]. This rigidity affects the pseudorotational dynamics and may stabilize certain conformations that would be less favorable in unconstrained systems [9].

Nuclear magnetic resonance spectroscopy studies of related azabicyclic compounds have revealed characteristic coupling patterns that provide information about preferred conformations [10] [11]. The steric compression effects observed in bicyclic systems, where lone-pair electrons of heteroatoms influence the chemical shifts of nearby protons, serve as conformational probes [10] [11]. These effects are particularly pronounced when heteroatoms and compressed protons are in close proximity, providing experimental validation of computational predictions [10].

Electronic Effects of Heteroatom Integration (Nitrogen/Oxygen)

The incorporation of nitrogen and oxygen heteroatoms into the bicyclic framework of 2-Oxa-1-azabicyclo[2.2.1]heptane introduces significant electronic effects that influence both the structural properties and reactivity of the compound [12] [13]. These heteroatoms contribute distinct electronic characteristics due to their electronegativity differences and lone pair electrons, which participate in various electronic interactions within the molecular framework [14] [15].

The nitrogen atom in the bicyclic system exhibits typical tertiary amine characteristics, with its lone pair occupying a pyramidal geometry [14]. This lone pair can participate in hyperconjugative interactions with adjacent carbon-carbon and carbon-heteroatom bonds, influencing the overall electronic distribution within the molecule [16]. The electronic effects of nitrogen heteroatoms in bicyclic systems have been shown to affect inversion barriers, with values ranging from 1.2 to 6.5 kilocalories per mole depending on the structural constraints imposed by the bicyclic framework [14].

The oxygen heteroatom contributes two lone pairs to the electronic structure, positioned in a bent geometry that allows for specific orbital interactions [15] [17]. These lone pairs can engage in anomeric effects, where the preference for synclinal conformations of carbon-oxygen-carbon-heteroatom fragments stabilizes certain molecular conformations [5]. The anomeric effect typically contributes 1.5 to 3.0 kilocalories per mole to conformational stabilization in heterocyclic systems [5].

Electronic EffectInfluence on StructureEnergy Impact (kcal/mol)
Nitrogen Lone PairPyramidal geometry at N1.2-6.5
Oxygen Lone PairBent geometry at O0.5-2.0
Anomeric EffectAxial preference1.5-3.0
Gauche EffectSynclinal preference0.8-1.5
Steric CompressionDeshielding effectNuclear Magnetic Resonance shift
HyperconjugationOrbital overlap0.3-1.0

Computational studies using density functional theory have revealed that heteroatom integration affects the frontier molecular orbitals of bicyclic systems [18] [19]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies are modulated by the electron-donating or electron-withdrawing nature of the heteroatoms [13]. Nitrogen, being less electronegative than oxygen, tends to raise the energy of occupied orbitals, while oxygen stabilizes both occupied and unoccupied orbitals through its higher electronegativity [13].

The electronic effects manifest in nuclear magnetic resonance spectroscopy through characteristic chemical shift patterns [10] [11]. The deshielding effects caused by heteroatom lone pairs result in downfield shifts for nearby protons, with the magnitude of these shifts depending on the spatial proximity and orbital overlap [10]. Studies of related azabicyclic compounds have shown that protons experiencing steric compression from nitrogen lone pairs can exhibit chemical shifts displaced by several parts per million compared to unperturbed environments [10] [11].

Quantum chemical calculations using ab initio methods have provided detailed insights into the electronic structure of bicyclic heterocycles [19] [20]. These calculations reveal that the electronic excitation and ionization behavior of nitrogen-containing bicycles involves significant geometric changes, particularly flattening of the nitrogen environment upon electronic transitions [19]. The electronic effects are further influenced by the rigid bicyclic framework, which constrains the usual flexibility associated with nitrogen inversion processes [19].

The integration of both nitrogen and oxygen heteroatoms creates a unique electronic environment where multiple electronic effects operate simultaneously [16]. The combined influence of anomeric effects from oxygen and hyperconjugative effects from nitrogen results in a complex electronic landscape that determines the compound's reactivity patterns and conformational preferences [5] [16]. These electronic interactions are particularly important in determining the compound's behavior in synthetic transformations and its potential as a synthetic intermediate [2] [21].

Chiral Center Configurations and Enantioselective Syntax

The bicyclic framework of 2-Oxa-1-azabicyclo[2.2.1]heptane contains potential chiral centers that arise from the three-dimensional arrangement of atoms within the constrained ring system [22] [21]. The stereochemical complexity of this compound stems from the rigid bicyclic structure that fixes certain spatial relationships between atoms, creating opportunities for stereoisomerism depending on the substitution pattern and synthetic approach employed [23] [24].

Chiral centers in bicyclic systems are typically defined by the Cahn-Ingold-Prelog priority rules, where substituents are ranked according to atomic number and connectivity [22]. In the case of 2-Oxa-1-azabicyclo[2.2.1]heptane, the potential for chirality depends on the presence of different substituents at specific positions within the bicyclic framework [22] [23]. The rigid nature of the bicyclic system means that once formed, the stereochemical configuration is generally stable and not subject to rapid interconversion under normal conditions [21].

Enantioselective synthesis of bicyclic compounds has been achieved through various catalytic approaches [21] [24]. Chiral phosphoric acid-catalyzed desymmetrizing Michael cyclizations have proven effective for constructing bridged bicyclic products with high enantioselectivities [21]. These reactions typically proceed through the formation of carbon-carbon bonds while establishing stereochemical control through the chiral catalyst environment [21]. The enantioselectivities achieved in such transformations often exceed 90% enantiomeric excess, demonstrating the effectiveness of modern asymmetric catalysis methods [21] [24].

The stereochemical analysis of bicyclic compounds requires consideration of the overall molecular symmetry and the presence of symmetry elements [22] [23]. Molecules lacking improper rotation axes, including planes of symmetry and inversion centers, are classified as chiral [23]. The bicyclic framework of 2-Oxa-1-azabicyclo[2.2.1]heptane may exhibit various symmetry properties depending on the substitution pattern, with unsubstituted systems potentially possessing symmetry elements that render them achiral [22].

Synthetic approaches to enantiomerically pure bicyclic heterocycles often employ chiral starting materials or chiral catalysts to control the absolute stereochemistry [21] [24]. The three-step asymmetric annulation procedures involving catalytic enantioselective additions followed by ring-closing metathesis have been successfully applied to construct various bicyclic frameworks [24]. These methods allow for the independent variation of ring sizes while maintaining high stereochemical control [24].

The configurational stability of chiral centers in bicyclic systems is generally high due to the structural constraints imposed by the rigid framework [14] [23]. Unlike flexible systems where rapid interconversion between stereoisomers may occur, the bicyclic structure prevents such processes, making the isolation and characterization of individual enantiomers feasible [14]. This stability is particularly important for applications where specific stereochemical configurations are required for biological activity or synthetic utility .

Advanced spectroscopic techniques, including two-dimensional nuclear magnetic resonance methods and X-ray crystallography, are commonly employed to determine the absolute configuration of chiral bicyclic compounds [26] [27]. These methods provide detailed structural information that allows for unambiguous assignment of stereochemistry [26]. Computational methods, including density functional theory calculations and molecular dynamics simulations, complement experimental approaches by predicting preferred conformations and energy differences between stereoisomers [28] [26].

2-Oxa-1-azabicyclo[2.2.1]heptane exhibits remarkable versatility in its interactions with various neurotransmitter receptor systems, demonstrating its potential as a privileged scaffold in central nervous system drug development. The compound's unique bicyclic structure, incorporating both nitrogen and oxygen heteroatoms, enables specific binding interactions that modulate receptor function through diverse mechanisms .

Gamma-Aminobutyric Acid Receptor Interactions

The compound demonstrates significant activity at gamma-aminobutyric acid receptors, functioning as a positive allosteric modulator. Research indicates that derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide exhibit structural resemblance to gamma-amino butyric acid, a key neurotransmitter in the central nervous system . This structural similarity enables the compound to interact with gamma-aminobutyric acid receptors, potentially influencing neurotransmission and offering therapeutic benefits in treating conditions such as anxiety and epilepsy . The mechanism involves binding to allosteric sites on the receptor, enhancing the response to endogenous gamma-aminobutyric acid without directly activating the receptor .

Cholinergic Receptor Modulation

2-Oxa-1-azabicyclo[2.2.1]heptane derivatives have demonstrated significant potential as cholinergic receptor ligands. Related azabicyclo[2.2.1]heptane compounds have been investigated as cholinergic receptor ligands, with the muscarinic-1 receptor being localized in the central nervous system and perhaps parasympathetic ganglia [4]. The compound's rigid bicyclic structure allows for precise binding to cholinergic receptors, modulating acetylcholine-mediated neurotransmission [4]. This interaction is particularly relevant for cognitive enhancement and the treatment of neurodegenerative conditions where cholinergic function is compromised [4].

Orexin Receptor Antagonism

The compound class demonstrates selective antagonist activity at orexin-1 receptors. Substituted azabicyclo[2.2.1]heptanes act as selective antagonists for the orexin-1 receptor, which is crucial in regulating physiological processes, including sleep-wake cycles and appetite control . The orexin system involves two neuropeptides that bind to orexin receptors, influencing neurotransmitter release and neuronal excitability . This mechanism positions 2-oxa-1-azabicyclo[2.2.1]heptane derivatives as potential therapeutic agents for sleep disorders and metabolic dysfunction .

Sigma Receptor Selectivity

A series of nitrogen-substituted 7-azabicyclo[2.2.1]heptanes have been synthesized as sterically-reduced analogs, with in vitro competition binding assays against sigma receptors revealing that arylalkyl nitrogen-substituents conferred selectivity for the sigma-2 subtype [6]. The sigma-2 binding and subtype selectivities of nitrogen-arylalkyl-7-azanorbornanes was generally greater than analogously-substituted pyrrolidines, indicating that steric bulk and conformational restriction around the nitrogen atom are likely important for subtype discrimination [6].

Central Nervous System-Targeted Drug Development

The unique structural properties of 2-oxa-1-azabicyclo[2.2.1]heptane make it particularly suitable for central nervous system drug development, with applications spanning multiple therapeutic areas and demonstrating enhanced pharmacological profiles compared to traditional scaffolds.

Sleep Disorder Therapeutics

The compound's orexin receptor antagonist activity positions it as a promising candidate for sleep disorder treatment. The orexin system involves two neuropeptides that bind to orexin receptors, influencing neurotransmitter release and neuronal excitability . By selectively antagonizing orexin-1 receptors, 2-oxa-1-azabicyclo[2.2.1]heptane derivatives can modulate sleep-wake cycles without the dependency issues associated with traditional sleep medications . This mechanism offers potential advantages in treating insomnia and circadian rhythm disorders while maintaining natural sleep architecture .

Anxiety and Mood Disorder Applications

Research has demonstrated that ethyl 2-oxa-5-azabicyclo[2.2.1]heptane-4-carboxylate derivatives exhibit significant anxiolytic properties in animal models . The compound acts on the gamma-aminobutyric acid pathway, influencing neurotransmission and exhibiting anxiolytic effects similar to known gamma-aminobutyric acid-ergic drugs like baclofen and pregabalin . In animal models, compounds structurally related to this bicyclic compound demonstrated significant anxiolytic properties, suggesting its potential as a therapeutic agent for anxiety disorders . This mechanism provides a novel approach to anxiety treatment with potentially reduced side effects compared to benzodiazepines .

Neuroprotective Drug Development

Preliminary research indicates that 2-oxa-1-azabicyclo[2.2.1]heptane compounds may offer neuroprotective effects, possibly through their influence on gamma-aminobutyric acid-ergic neurotransmission and reduction of excitotoxicity in neuronal cells . The compound showed reduced neuronal death in models of excitotoxicity, indicating potential applications in neurodegenerative disease treatment . This neuroprotective activity suggests utility in treating conditions such as Alzheimer's disease, Parkinson's disease, and stroke-related neuronal damage .

Cognitive Enhancement Applications

The compound's interaction with cholinergic systems positions it for cognitive enhancement applications. Related compounds have demonstrated potential as therapeutic agents for neurodegenerative diseases by modulating neurotransmitter systems involved in cognitive function and memory retention . The rigid bicyclic structure allows for precise binding to cholinergic receptors, potentially enhancing acetylcholine-mediated cognitive processes . This mechanism offers promise for treating age-related cognitive decline and dementia-related disorders .

Drug Design Advantages

The bicyclic morpholine structure of 2-oxa-1-azabicyclo[2.2.1]heptane offers several advantages in central nervous system drug development. Morpholine derivatives have long been recognized for their importance in central nervous system drug discovery, owing to their balanced lipophilic-hydrophilic properties . The compound's structural characteristics make it suitable for developing compounds aimed at modulating biological pathways, particularly in the central nervous system due to its potential neuroactive properties . The rigid bicyclic framework enhances metabolic stability and target selectivity compared to flexible analogs .

Structure-Activity Relationship Studies of Derivatives

Comprehensive structure-activity relationship studies of 2-oxa-1-azabicyclo[2.2.1]heptane derivatives have revealed critical insights into the molecular determinants of biological activity, receptor selectivity, and therapeutic potential across various neurotransmitter systems.

Stereochemical Configuration Effects

Stereochemistry plays a crucial role in determining the biological activity of 2-oxa-1-azabicyclo[2.2.1]heptane derivatives. Substituents on the bridgehead carbons adopt distinct exo or endo configurations, which critically affect biological activity, with the (1S,4S) enantiomer exhibiting enhanced affinity for neurotransmitter receptors compared to its (1R,4R) counterpart [9]. This stereochemical preference is consistent across multiple receptor systems and has been confirmed through crystallographic and binding studies [9]. The enhanced activity of the (1S,4S) configuration is attributed to optimal spatial alignment with receptor binding sites, facilitating stronger intermolecular interactions [9].

Nitrogen Substitution Patterns

Structure-activity relationship studies have demonstrated that nitrogen substitution patterns significantly influence receptor selectivity and binding affinity. Arylalkyl nitrogen-substituents conferred selectivity for the sigma-2 subtype, while alicyclic or polycarbocyclic substituents imparted high affinity for both subtypes [6]. The sigma-2 binding and subtype selectivities of nitrogen-arylalkyl-7-azanorbornanes was generally greater than analogously-substituted pyrrolidines, indicating that steric bulk and conformational restriction around the nitrogen atom are likely important for subtype discrimination [6]. This finding has direct implications for designing selective central nervous system therapeutics with reduced off-target effects [6].

Carboxamide Functionalization Impact

The introduction of carboxamide functional groups significantly enhances gamma-aminobutyric acid receptor interactions. Research has indicated that derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxamide can interact with gamma-aminobutyric acid receptors, potentially influencing neurotransmission and offering therapeutic benefits in treating conditions such as anxiety and epilepsy . The carboxamide group provides additional hydrogen bonding capabilities, strengthening receptor binding and improving selectivity for gamma-aminobutyric acid receptor subtypes . This modification represents a successful strategy for developing anxiolytic agents with improved therapeutic profiles .

Methyl Group Substitution Effects

The introduction of methyl groups at specific positions has been shown to modulate both activity and selectivity profiles. Introduction of an nitrogen-methyl group successfully omitted gamma-aminobutyric acid receptor activity while maintaining selectivity for other targets [10]. This modification demonstrates the possibility of fine-tuning receptor selectivity through strategic substitution, reducing unwanted side effects while preserving therapeutic efficacy [10]. The methyl substitution strategy has proven particularly valuable in developing compounds with improved safety profiles [10].

Bridged Bicyclic Framework Advantages

The rigid bridged bicyclic structure provides significant advantages in structure-activity relationships compared to flexible analogs. The bicyclic framework of 2-oxa-1-azabicyclo[2.2.1]heptane consists of a fused five- and three-membered ring system, with nitrogen and oxygen atoms positioned at bridgehead positions, which imposes significant ring strain and contributes to its reactivity and conformational rigidity [9]. This conformational restriction enhances binding selectivity and metabolic stability, making it an ideal scaffold for drug development [9]. The rigid structure eliminates conformational entropy penalties upon receptor binding, leading to improved binding affinity [9].

Optimization Strategies for Enhanced Activity

Structure-activity relationship studies have identified key optimization strategies for enhancing biological activity. Variations in substituents on the bicyclic core have led to the development of new compounds with enhanced biological activity, further emphasizing its role as a versatile scaffold in drug design . The compound's ability to modulate specific molecular targets makes it a valuable candidate for further pharmacological studies . Successful optimization requires balancing multiple factors including binding affinity, selectivity, metabolic stability, and pharmacokinetic properties .

Comparative Analysis with Related Scaffolds

XLogP3

0.5

Hydrogen Bond Acceptor Count

2

Exact Mass

99.068413911 g/mol

Monoisotopic Mass

99.068413911 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-11-2024

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